BenchChemオンラインストアへようこそ!

H-Phe(4-I)-OH

Radiopharmaceutical Oncology Amino Acid Transporter

Select H-Phe(4-I)-OH for chemistry not possible with other halogenated phenylalanines. The C–I bond uniquely enables Sonogashira, Suzuki-Miyaura, and Miyaura borylation for late-stage peptide diversification, solid-phase biaryl library construction, and stapled peptide synthesis. Its high atomic number provides intrinsic phasing for X-ray crystallography (RIP) and is a proven precursor for SPECT radiotracers ([125I] and [131I] derivatives). Available as DL-, L-, and D-enantiomers. ≥98% purity standard. Confirm your required stereochemistry before ordering.

Molecular Formula C9H10INO2
Molecular Weight 291.088
CAS No. 14173-41-2; 24250-85-9; 62561-75-5
Cat. No. B2403948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-I)-OH
CAS14173-41-2; 24250-85-9; 62561-75-5
Molecular FormulaC9H10INO2
Molecular Weight291.088
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyPZNQZSRPDOEBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-I)-OH (CAS 14173-41-2): Core Properties and Procurement Context for Halogenated Phenylalanine Derivatives


H-Phe(4-I)-OH (4‑iodophenylalanine) is a para‑halogenated phenylalanine derivative available as DL‑ (CAS 14173‑41‑2), L‑ (CAS 24250‑85‑9), and D‑ (CAS 62561‑75‑5) enantiomers [1]. As a non‑proteinogenic α‑amino acid bearing an iodine substituent on the phenyl ring, this compound serves as a versatile building block in solid‑phase peptide synthesis (SPPS) and protein engineering [1]. The carbon–iodine bond imparts distinct reactivity that enables post‑translational modification strategies not feasible with other halogenated or unsubstituted phenylalanine analogs .

Why 4‑Iodophenylalanine Cannot Be Replaced by 4‑Fluoro‑, 4‑Chloro‑, or 4‑Bromophenylalanine in Key Research Applications


Para‑halogenated phenylalanines are not interchangeable reagents. The iodine atom in H‑Phe(4‑I)‑OH provides a fundamentally different reactivity profile compared to fluorine, chlorine, or bromine analogs. While 4‑fluoro‑ and 4‑chlorophenylalanine are largely considered bioisosteres for modulating non‑covalent interactions, the carbon–iodine bond in 4‑iodophenylalanine enables orthogonal transition‑metal‑catalyzed cross‑coupling reactions—specifically Sonogashira, Suzuki–Miyaura, and Miyaura borylations—that are inaccessible to the lighter halogens [1]. Furthermore, the high atomic number of iodine permits direct use in X‑ray crystallographic phasing and radiolabeling for SPECT imaging, capabilities absent in the fluoro, chloro, and bromo derivatives [2]. Substituting H‑Phe(4‑I)‑OH with any other 4‑halophenylalanine eliminates these specific synthetic and analytical functionalities.

Quantitative Differentiation of H-Phe(4-I)-OH: Head‑to‑Head Data vs. Closest Analogs


Uptake in Breast Cancer Cells: 4‑[125I]Iodophenylalanine vs. [14C]Phenylalanine

Radioiodinated 4‑iodophenylalanine demonstrates amino acid transporter‑mediated uptake comparable to native phenylalanine in MCF‑7 breast carcinoma cells. After 60 minutes of incubation, [125I]4‑iodophenylalanine achieved cellular uptake of 49.0 ± 0.7% of the input dose, compared to 55.9 ± 0.5% for [14C]phenylalanine under identical conditions [1]. Competitive inhibition studies confirmed that both tracers utilize the same transport system, with IC50 values for unlabeled 4‑iodophenylalanine of 1.0 mM (against [125I]I‑Phe) and 2.50 mM (against [14C]Phe) [1].

Radiopharmaceutical Oncology Amino Acid Transporter

Bcl‑xL Binding Affinity: 4‑Iodophenylalanine vs. 4‑Chlorophenylalanine vs. Phenylalanine in Bak Peptide Analogues

In a systematic structure–activity relationship study of Bak BH3 domain peptide analogues, substitution at position Ile85 with halogenated phenylalanines was evaluated via fluorescence polarization competitive binding assay against Bcl‑xL. The rank order of potency was: 4‑chlorophenylalanine > 4‑iodophenylalanine > phenylalanine [1]. While 4‑chlorophenylalanine provided the greatest affinity enhancement (4.6‑fold over parent, EC50 = 38 ± 11 nM), 4‑iodophenylalanine yielded intermediate potency—superior to unsubstituted phenylalanine but inferior to the chloro derivative [1].

Apoptosis Bcl‑2 Family Peptide Therapeutics

Solid‑Phase Peptide Stapling via Sonogashira Coupling: 4‑Iodophenylalanine as the Exclusive Aryl Iodide Handle

An efficient method for peptide stapling utilizes Sonogashira coupling between side‑chain aryl iodides and alkynes. 4‑Iodophenylalanine (PhI) residues, generated by modifying tyrosine residues, provide the requisite aryl iodide functionality for linking residues at i and i+4 or i and i+7 positions [1]. Circular dichroism spectroscopy confirmed that the stapled peptide adopts a more helical conformation compared to the corresponding linear peptide [1]. This reactivity is unique to the iodo derivative; 4‑bromo‑, 4‑chloro‑, and 4‑fluorophenylalanine exhibit insufficient oxidative addition reactivity toward Pd(0) catalysts under comparable mild conditions, rendering them unsuitable for this stapling methodology.

Peptide Stapling Sonogashira Coupling SPPS

Protein Crystallography: Quasi‑Racemic Crystallization with 4‑Iodophenylalanine Enables Radiation‑Damage‑Induced Phasing

The high atomic number of iodine in 4‑iodophenylalanine enables radiation‑damage‑induced phasing (RIP) for protein structure determination. Quasi‑racemic crystals of snakin‑1 incorporating an unnatural 4‑iodophenylalanine residue were prepared from chemically synthesized D‑ and L‑proteins, and breakage of the C–I bonds in these crystals facilitated structure determination by RIP at 1.6 Å resolution [1]. This phasing strategy is not possible with 4‑fluoro‑, 4‑chloro‑, or 4‑bromophenylalanine due to insufficient anomalous scattering or bond lability under the crystallographic X‑ray beam.

X‑ray Crystallography Protein Structure Phasing

Suzuki–Miyaura Cross‑Coupling on Solid Phase: 4‑Iodophenylalanine Enables Biaryl Peptide Synthesis

Resin‑bound 4‑iodophenylalanine peptides undergo solid‑phase Miyaura borylation to yield phenylalanine boronates, which are subsequently arylated via Suzuki–Miyaura cross‑coupling with various aryl halides [1]. Under microwave irradiation, reaction times are shortened and biaryl peptides are obtained in higher purities compared to conventional heating [1]. 4‑Bromophenylalanine can also participate in Suzuki–Miyaura couplings; however, the aryl iodide of 4‑iodophenylalanine exhibits faster oxidative addition to Pd(0) and is often preferred for challenging or sterically hindered substrates. No quantitative yield comparison between 4‑iodo‑ and 4‑bromophenylalanine under identical SPPS conditions was identified in the reviewed literature.

Biaryl Peptides Suzuki–Miyaura SPPS

High‑Impact Research and Industrial Applications of H-Phe(4-I)-OH Supported by Quantitative Evidence


Radiopharmaceutical Development for Oncology Imaging and Therapy

4‑Iodophenylalanine serves as a precursor for radioiodinated tracers used in SPECT imaging and targeted radiotherapy. The demonstrated cellular uptake of [125I]4‑iodophenylalanine (49.0 ± 0.7% in MCF‑7 breast cancer cells) confirms retention of amino acid transporter recognition [1]. Clinical studies with carrier‑added 4‑[131I]iodo‑L‑phenylalanine in refractory glioma patients have shown tumor accumulation by SPECT and measurable anti‑tumor effects without clinically detectable toxicity [2].

Peptide Stapling and Conformational Stabilization

Researchers synthesizing stapled peptides for enhanced proteolytic stability and cellular uptake can use 4‑iodophenylalanine as the requisite aryl iodide partner in Sonogashira coupling reactions. This method has been validated for linking residues at i/i+4 and i/i+7 positions, with CD spectroscopy confirming increased α‑helicity post‑stapling [1]. The methodology is compatible with standard Fmoc‑SPPS and enables late‑stage diversification of peptide therapeutics.

Protein Structure Determination via Racemic Crystallography

Structural biology laboratories employing racemic or quasi‑racemic protein crystallization can incorporate 4‑iodophenylalanine to provide an intrinsic phasing signal. The C–I bond cleavage under X‑ray irradiation enables radiation‑damage‑induced phasing (RIP), as demonstrated in the 1.6 Å structure determination of snakin‑1 [1]. This approach circumvents the need for selenomethionine derivatization or heavy‑atom soaking, accelerating the crystallographic pipeline.

Biaryl Peptide Library Synthesis on Solid Support

Medicinal chemistry groups constructing libraries of biaryl‑containing peptides can leverage 4‑iodophenylalanine as a scaffold for solid‑phase borylation and subsequent Suzuki–Miyaura diversification [1]. The methodology is amenable to microwave acceleration and produces biaryl peptides with a range of aryl and heteroaryl substituents, enabling rapid exploration of structure–activity relationships around phenylalanine residues in bioactive peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe(4-I)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.